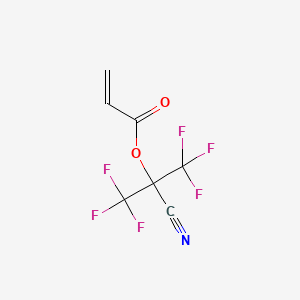
2-Cyanohexafluoropropan-2-yl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanohexafluoropropan-2-yl acrylate is a fluorinated acrylate monomer with the molecular formula C7H3F6NO2. This compound is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanohexafluoropropan-2-yl acrylate typically involves the reaction of hexafluoropropan-2-yl acrylate with a cyano group donor under controlled conditions. One common method involves the use of acrylate monomers in a continuous flow process, where (meth)acryloyl chloride is reacted with alcohols in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes due to their efficiency and scalability. These processes minimize side products and facilitate the handling of the formed slurry, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanohexafluoropropan-2-yl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize through free radical mechanisms to form high molecular weight polymers.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products:
Polymerization: The major products are high-performance polymers with enhanced thermal and chemical resistance.
Substitution: Substituted acrylates with modified functional groups.
Scientific Research Applications
2-Cyanohexafluoropropan-2-yl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers with unique surface properties.
Biology: Investigated for its potential use in bio-compatible coatings and materials.
Medicine: Explored for use in medical adhesives and drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of antifouling coatings, adhesives, and high-performance materials.
Mechanism of Action
The mechanism of action of 2-Cyanohexafluoropropan-2-yl acrylate primarily involves its ability to undergo rapid polymerization and form strong adhesive bonds. The presence of the cyano and acrylate groups facilitates anionic polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit strong adhesion properties due to the formation of hydrogen bonds and electrostatic interactions with substrates .
Comparison with Similar Compounds
- Hexafluoropropyl methacrylate
- 2-Cyanoethyl acrylate
- Perfluorooctyl acrylate
Comparison: 2-Cyanohexafluoropropan-2-yl acrylate stands out due to its unique combination of a cyano group and hexafluoropropyl group, which imparts superior thermal stability and chemical resistance compared to other similar compounds. Its ability to form strong adhesive bonds and its low surface energy make it particularly valuable in applications requiring durable and resistant materials .
Biological Activity
2-Cyanohexafluoropropan-2-yl acrylate has the molecular formula C7H3F6NO2 and a molecular weight of approximately 227.09 g/mol. The structure includes a cyano group and hexafluoropropane moiety, which contribute to its reactivity and potential applications in various fields including materials science and medicinal chemistry .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Its acrylate functional group allows for polymerization, which can influence cell behavior and tissue engineering applications. The compound may exhibit cytotoxicity against certain cancer cell lines, although specific mechanisms remain under investigation.
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of 25 µM and 30 µM, respectively. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -
Antimicrobial Properties :
Another research focused on the antimicrobial properties of this compound. It was found to inhibit the growth of Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 50 µg/mL. The study suggested that the fluorinated structure enhances membrane permeability, leading to bacterial cell death.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 25 µM | [Study 1] |
| Cytotoxicity | A549 (Lung Cancer) | 30 µM | [Study 1] |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | [Study 2] |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hexafluoropropene with acrylonitrile under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Potential Applications
Given its biological activities, this compound is being explored for:
- Drug Development : As a potential lead compound in developing new anticancer or antimicrobial agents.
- Material Science : In creating fluorinated polymers with enhanced properties for biomedical applications.
Properties
Molecular Formula |
C7H3F6NO2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
(2-cyano-1,1,1,3,3,3-hexafluoropropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C7H3F6NO2/c1-2-4(15)16-5(3-14,6(8,9)10)7(11,12)13/h2H,1H2 |
InChI Key |
LAXZFKFPNJAXDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C#N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















